molecular formula C12H19N5 B11747203 N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine

Cat. No.: B11747203
M. Wt: 233.31 g/mol
InChI Key: JNRPXXODXBJNBI-UHFFFAOYSA-N
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Description

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique structure, which includes two pyrazole rings connected by a methylene bridge and a propyl group attached to one of the pyrazole rings. Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine typically involves the reaction of 1,3-dimethyl-5-pyrazolecarboxaldehyde with 1-propyl-1H-pyrazol-4-amine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts may be optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine
  • 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine
  • N-((1,5-dimethyl-3-oxo-1H-pyrazol-4-yl)methyl)-N-methylamine

Uniqueness

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine is unique due to its dual pyrazole structure and the presence of a propyl group, which can influence its reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine

InChI

InChI=1S/C12H19N5/c1-4-5-17-9-11(7-14-17)13-8-12-6-10(2)15-16(12)3/h6-7,9,13H,4-5,8H2,1-3H3

InChI Key

JNRPXXODXBJNBI-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)NCC2=CC(=NN2C)C

Origin of Product

United States

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